molecular formula C10H12N2O4 B1359889 methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate CAS No. 1119449-73-8

methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate

Cat. No.: B1359889
CAS No.: 1119449-73-8
M. Wt: 224.21 g/mol
InChI Key: NMLAUBDOPKTXCE-UHFFFAOYSA-N
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Description

Methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Detection and Imaging Applications

Methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate and its derivatives have been explored in the development of fluorescent sensors. For example, a study highlighted the synthesis of a fluorogenic chemosensor based on a related compound for the selective detection of Al3+ ions. This sensor exhibits high sensitivity and selectivity, making it valuable in environmental and biological applications, including living cell imaging in human cervical HeLa cancer cell lines (Ye et al., 2014).

2. Synthesis and Characterization of Intermediates

The compound has been used in the synthesis of various chemical intermediates. For example, it played a role in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride (Wang Yu, 2008). Such intermediates are crucial in the pharmaceutical industry for the production of various drugs.

3. Applications in Photodynamic Therapy

Research has also focused on using derivatives of this compound for cancer treatment through photodynamic therapy. A study explored the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating potential for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

4. Metabolic Pathways in Microorganisms

The compound has been investigated in the context of microbial metabolism. A study on anaerobic bacteria showed the metabolism of methoxybenzoic acids, including compounds similar to this compound, exploring the conversion mechanisms to hydroxylated derivatives (Deweerd et al., 1988).

5. Antibacterial and Antifungal Properties

Additionally, derivatives of this compound have been synthesized and assessed for their antimicrobial properties. For instance, imino-4-methoxyphenol thiazole derived Schiff base ligands showed moderate activity against certain bacteria and fungi (Vinusha et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate involves the reaction of 4-methoxybenzoic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with methylamine to form the methyl ester. The ester is then reacted with hydroxylamine hydrochloride to form the hydroxamic acid, which is then reacted with formaldehyde and ammonia to form the desired product.", "Starting Materials": ["4-methoxybenzoic acid", "oxalyl chloride", "methylamine", "hydroxylamine hydrochloride", "formaldehyde", "ammonia"], "Reaction": ["1. React 4-methoxybenzoic acid with oxalyl chloride in the presence of a catalyst to form the corresponding acid chloride.", "2. React the acid chloride with excess methylamine in the presence of a base to form the methyl ester.", "3. React the methyl ester with hydroxylamine hydrochloride in the presence of a base to form the hydroxamic acid.", "4. React the hydroxamic acid with formaldehyde and ammonia in the presence of a catalyst to form the desired product, methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate."] }

CAS No.

1119449-73-8

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate

InChI

InChI=1S/C10H12N2O4/c1-15-8-4-3-6(10(13)16-2)5-7(8)9(11)12-14/h3-5,14H,1-2H3,(H2,11,12)

InChI Key

NMLAUBDOPKTXCE-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC)/C(=N\O)/N

SMILES

COC1=C(C=C(C=C1)C(=O)OC)C(=NO)N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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